molecular formula C16H21N3O2S2 B2385294 Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 863413-67-6

Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

Cat. No.: B2385294
CAS No.: 863413-67-6
M. Wt: 351.48
InChI Key: VMCVGLYBXMBDGT-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a thiadiazole derivative characterized by a central 1,3,4-thiadiazole ring substituted with a 2,3-dimethylanilino group at the 5-position and a tert-butyl ester-linked sulfanylacetate moiety at the 2-position. Thiadiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, owing to their electron-rich heterocyclic core and ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-10-7-6-8-12(11(10)2)17-14-18-19-15(23-14)22-9-13(20)21-16(3,4)5/h6-8H,9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCVGLYBXMBDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NN=C(S2)SCC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SN2 Mechanism and Reaction Optimization

The formation of the thioether bond in tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is most conventionally achieved via an SN2 nucleophilic substitution reaction. In this approach, 5-(2,3-dimethylanilino)-1,3,4-thiadiazole-2-thiol reacts with tert-butyl bromoacetate in the presence of a base to deprotonate the thiol, generating a thiolate ion that displaces the bromide.

Early methods, as described in patent CN113387944B, utilized high-boiling solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (100–130°C) to overcome the poor leaving group ability of bromide. However, these conditions often led to substrate degradation, yielding ≤60% product with significant byproduct formation. For instance, prolonged heating at 120°C resulted in a 22% loss of starting material due to Hofmann degradation of phase transfer catalysts like tetrabutylammonium bromide. Modern adaptations employ polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile at milder temperatures (40–60°C), achieving yields of 78–85% with reduced side reactions.

Phase Transfer Catalysis

Phase transfer catalysts (PTCs) have been instrumental in enhancing reaction efficiency. Tetrabutylammonium bromide (TBAB) facilitates the migration of the thiolate anion into the organic phase, accelerating the substitution. However, as noted in CN113387944B, TBAB degrades at temperatures >80°C, releasing toxic tributylamine. Recent studies propose using thermally stable PTCs like cetyltrimethylammonium bromide (CTAB), which tolerate temperatures up to 90°C, improving yields to 82% while minimizing safety risks.

Organometallic Methods

Grignard Reagent-Mediated Synthesis

An alternative to traditional SN2 substitution involves organomagnesium intermediates. As detailed in CN113387944B, tert-butyl bromoacetate is treated with magnesium metal to form a Grignard reagent, which subsequently reacts with 5-(2,3-dimethylanilino)-1,3,4-thiadiazole-2-sulfonyl chloride. This method circumvents the need for high temperatures, operating at 60–70°C with yields exceeding 90%. The Grignard approach eliminates the use of phase transfer catalysts, reducing waste generation by 40% compared to SN2 methods.

Reformatsky Reaction Applications

Patent WO2014203045A1 highlights the Reformatsky reaction for constructing tert-butyl ester moieties. Zinc dust reacts with tert-butyl iodoacetate to generate a Reformatsky reagent, which is then coupled with 5-(2,3-dimethylanilino)-1,3,4-thiadiazole-2-thiol. This method proceeds at 65°C in THF, yielding 75–80% product with excellent stereochemical control. The zinc-mediated pathway avoids harsh bases, making it suitable for acid-sensitive substrates.

Condensation and Esterification Techniques

Esterification of Carboxylic Acid Precursors

The tert-butyl ester group can be introduced via acid-catalyzed esterification. Reacting 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid with tert-butanol in the presence of sulfuric acid at 80°C achieves 88% conversion. Alternatively, using Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst provides a milder route, yielding 92% product at room temperature.

Comparative Analysis of Synthetic Routes

Method Temperature (°C) Solvent Catalyst Yield (%) Safety Concerns
SN2 Substitution 100–130 DMSO/DMF TBAB 60–70 Tributylamine formation
Grignard Approach 60–70 THF None 90–92 Mg handling
Reformatsky Reaction 65 THF Zinc 75–80 Zn waste disposal
Esterification 25–80 DCM/MeOH H2SO4/DMAP 88–92 Acid corrosion

The Grignard method offers the highest yield and safety profile, whereas SN2 substitution remains cost-effective for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the aniline derivative can be reduced to an amine.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to substitute the ester group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aniline derivative may also contribute to the compound’s bioactivity by binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Parameter Target Compound Compound A Compound B
Core Structure 1,3,4-Thiadiazole Bis-thiadiazole 1,3,4-Thiadiazole
Substituents 2,3-Dimethylanilino, tert-butyl ester 4-Methylphenyl, disulfanyl-methyl bridge Anilino, ethyl ester
Lipophilicity (LogP) High (tert-butyl) Moderate (methyl groups) Low (ethyl)
Conformation Reduced planarity (steric hindrance) Butterfly-shaped, coplanar rings Likely planar (less steric bulk)
Crystal System Not reported Monoclinic Not reported
Biological Activity Potential enhanced bioavailability Demonstrated bioactivity Unknown

Research Findings and Insights

  • Structural Flexibility: The tert-butyl group in the target compound likely disrupts crystallinity compared to Compound A, which forms well-defined monoclinic crystals. This could influence formulation strategies in drug development.
  • Synthetic Considerations : The tert-butyl ester’s stability under acidic conditions may offer advantages over ethyl esters in synthetic pathways requiring harsh reagents.

Biological Activity

Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a thiadiazole ring, which is known for its diverse biological activities. The presence of the 2,3-dimethylaniline moiety contributes to its reactivity and potential therapeutic effects.

Biological Activity Overview

  • Antimicrobial Activity :
    • Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole core exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the target compound have shown minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
  • Anticancer Potential :
    • The cytostatic properties of thiadiazole derivatives have been highlighted in studies focusing on cancer treatment. Compounds containing the 1,3,4-thiadiazole ring have demonstrated promising results in inhibiting cancer cell proliferation. Specifically, studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms .
  • Antiparasitic Activity :
    • The potential for antiparasitic applications is notable, especially in relation to compounds structurally similar to the target compound. For example, some thiadiazole derivatives have been effective against Trypanosoma cruzi, the causative agent of Chagas disease .

Study on Antimicrobial Activity

A study investigated the antibacterial effects of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited significant zones of inhibition, suggesting strong antibacterial properties. For instance, one derivative showed an MIC of 32.6 μg/mL against E. coli, outperforming standard treatments .

Study on Anticancer Properties

Another research effort focused on the anticancer effects of various 1,3,4-thiadiazole derivatives. The study found that compounds with specific substitutions on the thiadiazole ring induced apoptosis in breast cancer cell lines with an IC50 value significantly lower than that of conventional chemotherapeutics . This suggests a potential for developing new anticancer agents based on this scaffold.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition (MIC: 32.6 μg/mL)
AntibacterialEscherichia coliSignificant inhibition (MIC: <47.5 μg/mL)
AnticancerBreast cancer cell linesInduction of apoptosis (IC50: lower than standard)
AntiparasiticTrypanosoma cruziEffective inhibition in vitro

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate, and what reagents/conditions are critical for yield optimization?

  • Methodological Answer : A two-step synthesis is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under basic conditions (e.g., NaOH in ethanol) to form the 1,3,4-thiadiazole core .

Alkylation : Introduce the tert-butyl acetate group via nucleophilic substitution using tert-butyl bromoacetate in anhydrous DMF with a base (e.g., K₂CO₃) at 60–80°C.

  • Critical Parameters : Moisture control during alkylation, stoichiometric excess of alkylating agent (1.2–1.5 eq), and inert atmosphere to prevent oxidation of thiol intermediates.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., tert-butyl group at δ 1.4 ppm, thiadiazole protons at δ 7.1–7.3 ppm) and absence of unreacted intermediates .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1730 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups.
  • HPLC-MS : Assess purity (>95%) and molecular ion consistency with the expected m/z .

Q. What preliminary biological screening models are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the 2,3-dimethylanilino group) .
  • X-ray Crystallography : Resolve ambiguous proton environments by determining crystal structure (e.g., tert-butyl group conformation) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and verify coupling networks .

Q. What strategies optimize reaction conditions to mitigate byproduct formation during alkylation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. DBU) to minimize disulfide byproducts .
  • In Situ Quenching : Add ascorbic acid to reduce oxidative coupling of thiol intermediates.
  • Kinetic Monitoring : Use TLC or inline FTIR to track reaction progression and halt at 85–90% conversion .

Q. How can computational methods elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Model binding to active sites (e.g., ATP-binding pockets) using crystal structures from the PDB .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding entropy/enthalpy contributions .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with bioactivity trends .

Q. What experimental designs assess environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolytic Studies : Incubate in buffers (pH 3–10) at 37°C; monitor degradation via HPLC to identify hydrolysis-prone sites (e.g., ester linkage) .
  • Photolysis : Expose to UV-Vis light (300–800 nm) in a solar simulator; quantify byproducts using LC-MS/MS .
  • Soil/Water Microcosms : Analyze biodegradation half-lives under aerobic/anaerobic conditions with GC-MS .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Analog Synthesis : Replace the tert-butyl group with methyl/cyclohexyl esters to evaluate steric effects on bioactivity .
  • Thiadiazole Modifications : Substitute the 2,3-dimethylanilino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Pharmacophore Mapping : Overlap electrostatic potentials (MEPs) with known inhibitors to identify critical interaction regions .

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